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molecular formula C8H9B B3025503 2-Bromo-p-xylene CAS No. 553-94-6

2-Bromo-p-xylene

Cat. No. B3025503
M. Wt: 185.06 g/mol
InChI Key: QXISTPDUYKNPLU-UHFFFAOYSA-N
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Patent
US06458909B1

Procedure details

p-Xylene (934.4 g; 8.8 mol) and Fe powder (16 g) were placed in the reaction vessel and about 20 ml of bromine were slowly added dropwise. The commencement of the reaction (after about 10 minutes) could be recognized by gas evolution. After the reaction had begun, the remaining bromine (total: 1278.4 g; 8.0 mol) was added dropwise at RT, with water bath cooling (4 hours). The mixture was stirred further for 2 hours at RT. The slightly brownish reaction solution was filtered off and stirred first with water, and then with 480 ml of saturated aqueous Na2SO3 solution, subsequently shaken once with dilute aqueous NaOH and twice with H2O; the organic phase (clear and colorless) was dried over MgSO4, filtered and purified by being vacuum-distilled twice (diaphragm pump/oil bath, about 100-120° C./60 cm column).
Quantity
934.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1278.4 g
Type
reactant
Reaction Step Three
Name
Quantity
16 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[Br:9]Br>[Fe]>[Br:9][C:3]1[CH:4]=[C:5]([CH3:8])[CH:6]=[CH:7][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
934.4 g
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
1278.4 g
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
16 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred further for 2 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were slowly added dropwise
CUSTOM
Type
CUSTOM
Details
The commencement of the reaction (after about 10 minutes)
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooling (4 hours)
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The slightly brownish reaction solution was filtered off
STIRRING
Type
STIRRING
Details
stirred first with water
STIRRING
Type
STIRRING
Details
with 480 ml of saturated aqueous Na2SO3 solution, subsequently shaken once with dilute aqueous NaOH and twice with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase (clear and colorless) was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
purified
DISTILLATION
Type
DISTILLATION
Details
by being vacuum-distilled twice (diaphragm pump/oil bath, about 100-120° C./60 cm column)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1=C(C=CC(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06458909B1

Procedure details

p-Xylene (934.4 g; 8.8 mol) and Fe powder (16 g) were placed in the reaction vessel and about 20 ml of bromine were slowly added dropwise. The commencement of the reaction (after about 10 minutes) could be recognized by gas evolution. After the reaction had begun, the remaining bromine (total: 1278.4 g; 8.0 mol) was added dropwise at RT, with water bath cooling (4 hours). The mixture was stirred further for 2 hours at RT. The slightly brownish reaction solution was filtered off and stirred first with water, and then with 480 ml of saturated aqueous Na2SO3 solution, subsequently shaken once with dilute aqueous NaOH and twice with H2O; the organic phase (clear and colorless) was dried over MgSO4, filtered and purified by being vacuum-distilled twice (diaphragm pump/oil bath, about 100-120° C./60 cm column).
Quantity
934.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1278.4 g
Type
reactant
Reaction Step Three
Name
Quantity
16 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[Br:9]Br>[Fe]>[Br:9][C:3]1[CH:4]=[C:5]([CH3:8])[CH:6]=[CH:7][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
934.4 g
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
1278.4 g
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
16 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred further for 2 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were slowly added dropwise
CUSTOM
Type
CUSTOM
Details
The commencement of the reaction (after about 10 minutes)
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooling (4 hours)
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The slightly brownish reaction solution was filtered off
STIRRING
Type
STIRRING
Details
stirred first with water
STIRRING
Type
STIRRING
Details
with 480 ml of saturated aqueous Na2SO3 solution, subsequently shaken once with dilute aqueous NaOH and twice with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase (clear and colorless) was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
purified
DISTILLATION
Type
DISTILLATION
Details
by being vacuum-distilled twice (diaphragm pump/oil bath, about 100-120° C./60 cm column)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1=C(C=CC(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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